Quinclorac methyl ester

概要

説明

Quinclorac methyl ester is a derivative of quinclorac, a widely used herbicide known for its effectiveness in controlling a variety of weed species in agricultural settings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinclorac methyl ester typically involves the esterification of quinclorac. This process can be achieved by reacting quinclorac with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: Quinclorac methyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to quinclorac and methanol.

Oxidation: Under oxidative conditions, this compound can be converted to quinclorac or other oxidized derivatives.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Quinclorac and methanol.

Oxidation: Oxidized derivatives of quinclorac.

Substitution: Various substituted quinclorac derivatives.

科学的研究の応用

Herbicidal Properties

Mechanism of Action

Quinclorac methyl ester acts by inhibiting the growth of specific weed species, particularly annual grasses and broadleaf weeds. It is absorbed through foliage and roots, leading to the disruption of plant growth processes.

Field Studies

Research has demonstrated that this compound effectively controls weeds in various crops, including canola and rice. In a study evaluating its effectiveness against leafy spurge (Euphorbia esula), this compound exhibited significant herbicidal activity with varying degrees of toxicity depending on the application method (foliar vs. soil treatment) .

Table 1: Efficacy of this compound in Weed Control

| Crop Type | Target Weeds | Application Method | Efficacy (%) |

|---|---|---|---|

| Canola | Annual Grasses | Foliar | 90 |

| Rice | Broadleaf Weeds | Soil | 85 |

| Turf | White Clover | Foliar | 95 |

Residue Analysis

Analytical Methods

The detection and quantification of this compound residues in agricultural products are critical for ensuring food safety. Advanced methods such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been validated for analyzing residues in crops like canola. A study found that all samples contained this compound at an average concentration of 0.061 mg/kg, which is significantly below regulatory limits .

Table 2: Residue Levels of this compound in Canola

| Sample Type | Average Concentration (mg/kg) | Maximum Residue Limit (mg/kg) |

|---|---|---|

| Treated Canola | 0.061 | 1.5 |

| Harvest Samples | Not Detected | N/A |

Toxicological Assessment

Safety Profile

this compound has been evaluated for its toxicity in various studies. It has shown low acute oral toxicity in animal models, with an LD50 greater than 2000 mg/kg body weight . Chronic exposure studies indicated no significant adverse effects at lower concentrations, reinforcing its safety when used according to guidelines.

Table 3: Toxicity Findings from Animal Studies

| Study Type | Dose (ppm) | Observed Effects |

|---|---|---|

| Short-term Feeding | 1000-12000 | No treatment-related effects |

| Long-term Feeding | Up to 30000 | Impaired general health at high doses |

Environmental Impact

Soil Metabolism

Research indicates that this compound undergoes microbial metabolism in soil, leading to the formation of less toxic metabolites. This process contributes to the reduction of environmental residues over time, highlighting the compound's potential for sustainable agricultural practices .

Case Studies

-

Field Trials on Canola

Field trials conducted on canola crops treated with this compound demonstrated effective weed control with minimal residue accumulation at harvest. The study confirmed that the herbicide did not persist in significant quantities post-harvest, ensuring compliance with food safety regulations . -

Turf Management

In turf management applications, this compound was tested for its effectiveness against white clover and other perennial weeds. Results showed a high efficacy rate, making it a preferred choice for maintaining quality turf in recreational areas .

作用機序

Quinclorac methyl ester exerts its effects by mimicking the action of natural plant hormones known as auxins. It stimulates the induction of 1-aminocyclopropane-1-carboxylic acid synthase activity, leading to increased ethylene biosynthesis. This results in the accumulation of abscisic acid and cyanide in sensitive plants, causing growth inhibition, chlorosis, and necrosis .

類似化合物との比較

Quinclorac methyl ester is unique compared to other similar compounds due to its specific ester functional group, which imparts distinct chemical and biological properties. Similar compounds include:

Quinclorac: The parent compound, known for its herbicidal activity.

Quinmerac: Another quinolinecarboxylic acid derivative with herbicidal properties.

Clopyralid: A pyridine carboxylic acid herbicide with similar auxin-mimicking activity.

This compound stands out due to its enhanced stability and potential for diverse applications in scientific research and industry.

生物活性

Quinclorac methyl ester is a derivative of quinclorac, a widely used herbicide known for its effectiveness against various annual grasses and broadleaf weeds. Understanding the biological activity of this compound is essential for assessing its environmental impact, toxicity, and potential applications in agricultural practices.

Chemical Structure and Properties

This compound (CAS No. 84087-33-2) is a synthetic compound belonging to the class of quinone carboxylic acids. It is characterized by its methyl ester functional group, which influences its solubility and biological activity compared to its parent compound, quinclorac.

The primary mode of action for quinclorac and its methyl ester involves the inhibition of auxin transport in plants, leading to uncontrolled growth and eventual death of target weed species. This mechanism is facilitated through the disruption of cellular processes related to plant hormone regulation.

Metabolism and Degradation

This compound undergoes metabolic transformation in various organisms. Studies indicate that it is converted into several metabolites, including glucuronic acid conjugates, which are excreted through urine in mammals. The degradation pathways include:

- Hydrolysis : this compound can be hydrolyzed into quinclorac in the presence of water.

- Conjugation : The compound may form conjugates with glutathione, leading to detoxification and elimination from biological systems .

Animal Studies

Research has demonstrated varying levels of toxicity associated with this compound compared to quinclorac. In a study involving lactating goats, the compound was administered at a dose of 34 mg/kg body weight per day. The results indicated significant accumulation in tissues, particularly in the liver and kidneys, with varying levels observed across different animals .

Table 1: Tissue Residues of this compound in Animal Studies

| Tissue | Average TRR (mg eq/kg) | Variation Range (mg eq/kg) |

|---|---|---|

| Liver | 3.74 | 0.26 - 10.53 |

| Kidney | 19.91 | 0.77 - 88.98 |

| Breast Muscle | 0.17 | 0.17 - 3.20 |

In rodent studies, repeated exposure to high doses resulted in changes in body weight and organ weights, particularly an increase in liver weight and a decrease in kidney weight . The NOAEL (No Observed Adverse Effect Level) was determined to be around 500 ppm for long-term exposure .

Human Risk Assessment

The potential risk to humans from exposure to this compound has been evaluated through various studies. The WHO concluded that it is likely less than tenfold more toxic than quinclorac itself . However, the actual risk depends on exposure levels, which are generally low due to agricultural regulations.

Environmental Impact

This compound is subject to degradation in soil environments, where it remains stable but below 10% of applied amounts over time . Its persistence raises concerns about potential accumulation in non-target organisms and ecosystems.

Agricultural Application

A recent study analyzed the presence of quinclorac and its methyl ester in canola crops treated with herbicides containing these compounds. The results indicated that all samples contained residues well below the Canadian maximum residue limit (MRL) of 1.5 mg/kg .

Table 2: Residue Levels in Canola Samples

| Sample Type | Average Residue (mg/kg) | Range (mg/kg) |

|---|---|---|

| Quinclorac | 0.018 | <0.01 - 0.05 |

| This compound | 0.061 | <0.01 - 0.12 |

Honey Contamination Study

Another investigation focused on honey samples from various sources revealed that while quinclorac was detected in some samples, this compound was not found at detectable levels . This suggests that while the herbicide may enter the food chain, its methyl ester form may degrade or not accumulate significantly.

特性

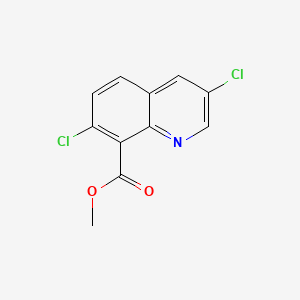

IUPAC Name |

methyl 3,7-dichloroquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8(13)3-2-6-4-7(12)5-14-10(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKVWJBNESETCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896812 | |

| Record name | Methyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-33-2 | |

| Record name | Quinclorac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84087-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinclorac methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINCLORAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97RS4F2BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the levels of quinclorac and quinclorac methyl ester found in canola after harvest?

A1: Research analyzing canola samples from the 2015 harvest found detectable levels of both quinclorac and its methyl ester in treated samples. [] Specifically, quinclorac was found in 93% of treated samples with an average concentration of 0.018 mg/kg, while this compound was present in all treated samples, averaging 0.061 mg/kg. [] Importantly, both compounds were absent in harvest and export composite samples, indicating limited usage of quinclorac-containing herbicides and potential dilution during grain handling processes. []

Q2: What analytical methods are effective for detecting quinclorac and its methyl ester in food products?

A2: Two distinct methods have been validated for detecting these compounds. One study utilized QuEChERS sample preparation coupled with liquid chromatography and polarity-switching tandem mass spectrometry to analyze canola seeds. [] This approach enabled the quantification of both quinclorac and this compound. [] Another study employed online solid phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry (online SPE-UPLC-MS/MS) for analysis in honey. [] This method, with a limit of quantitation of 0.5 µg/kg for both compounds, proved effective in detecting quinclorac in commercial honey samples, though this compound remained undetected. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。